2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone

Beschreibung

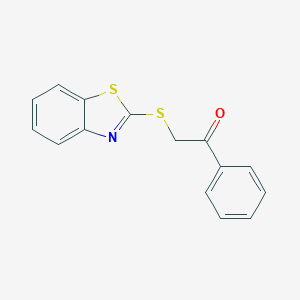

Chemical Structure and Synthesis 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone is a β-keto-sulfone compound featuring a benzothiazole ring linked via a sulfanyl group to a phenylethanone moiety. Its molecular formula is C₁₅H₁₁NOS₂, with an orthorhombic crystal structure (space group P2₁2₁2₁) and lattice parameters a = 5.1060 Å, b = 14.6220 Å, and c = 17.3920 Å . The compound is synthesized through a nucleophilic substitution reaction between sodium carbonate and brominated phenylethanone derivatives, followed by crystallization and purification .

Key Properties and Applications The compound serves as a critical intermediate in organic synthesis, particularly in Michael additions and Knoevenagel condensations, enabling the preparation of acetylenes, chalcones, and polyfunctionalized pyrans . Its structural stability arises from intramolecular interactions:

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS2/c17-13(11-6-2-1-3-7-11)10-18-15-16-12-8-4-5-9-14(12)19-15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFVNSLIEHKDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294946 | |

| Record name | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13944-95-1 | |

| Record name | 2-(2-Benzothiazolylthio)-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13944-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 98878 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013944951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(BENZOTHIAZOL-2-YLSULFANYL)-1-PHENYL-ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone typically involves the reaction of 2-mercaptobenzothiazole with an appropriate phenacyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C15H11NOS2

CAS Number : 13944-95-1

The compound features a benzothiazole ring linked to a phenyl group and a sulfanyl group. Its unique structure allows for various chemical interactions and biological activities.

Organic Synthesis

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone serves as an important building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules. The compound can undergo several chemical transformations, including:

- Oxidation : To form sulfoxides or sulfones.

- Reduction : Converting the ketone group to alcohol.

- Substitution Reactions : Electrophilic substitution reactions leading to halogenated or nitrated products.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Alcohol derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Nitro or halogenated derivatives | Nitric acid (nitration), Bromine (halogenation) |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in neurology and oncology:

- Anticonvulsant Activity : Studies have shown that it interacts with voltage-gated sodium channels and enhances the inhibitory effects of gamma-aminobutyric acid (GABA), reducing neuronal excitability. Molecular docking studies indicate strong binding affinity with GABA(A) receptors.

Table 2: Anticonvulsant Activity Studies

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Loghmani-Khouzani et al. (2009) | In vitro assays | Significant anticonvulsant activity in rodent models. |

| Recent molecular docking studies | Computational analysis | Strong binding affinity to GABA(A) receptors. |

In addition to its anticonvulsant properties, this compound has shown potential in other biological activities:

- Antimicrobial Properties : The compound has demonstrated bactericidal and antifungal activities.

- Antioxidant Effects : It exhibits properties that can mitigate oxidative stress.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and as a precursor for synthesizing dyes and pigments. Its ability to undergo various chemical reactions makes it valuable for producing intermediates used in pharmaceuticals and agrochemicals.

Case Studies

Several studies highlight the applications of this compound:

- Synthesis of β-Keto-Sulfones : Research indicates that β-keto-sulfones derived from this compound are crucial intermediates in various organic reactions such as Michael and Knoevenagel reactions .

- Therapeutic Investigations : A study by Loghmani-Khouzani et al. explored the anticonvulsant effects using rodent models, providing insights into its potential as a treatment for epilepsy .

- Material Science Applications : The compound's unique properties have led to its use in developing coatings and materials that require specific chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone involves its interaction with specific molecular targets. For example, in its role as an anticonvulsant, the compound may interact with voltage-gated sodium channels, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) and reducing neuronal excitability. Molecular docking studies have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the unique attributes of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone, we analyze structurally analogous β-keto-sulfones and related derivatives (Table 1).

Table 1: Comparative Analysis of Structural Analogs

Key Comparative Insights

This enhances interactions with biological targets, as seen in moderate antifungal activity . Halogenation: Halogen substituents (e.g., Cl, Br in 2-bromo-2-chloro derivatives) increase lipophilicity and electrophilicity, improving membrane penetration and bioactivity. For example, bromo-chloro derivatives exhibit potent antifungal effects against Candida spp. , whereas the non-halogenated parent compound lacks significant bioactivity .

Biological Activity The benzothiazole core in the target compound is primarily associated with synthetic utility rather than bioactivity. In contrast, halogenated analogs (e.g., 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone) demonstrate broad-spectrum antimicrobial properties due to sulfonyl and halogen groups disrupting microbial enzyme systems .

Synthetic Applications The target compound’s β-keto-sulfone group facilitates nucleophilic attacks in Michael additions, enabling access to polyfunctionalized products . Chlorophenyl variants (e.g., 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone) may exhibit altered reactivity in condensation reactions due to electron-withdrawing effects of chlorine .

Crystal Packing and Stability The target compound’s stability is reinforced by C-H···O hydrogen bonds and π-π interactions .

Biologische Aktivität

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in neurology and oncology. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNSO

- CAS Number : 13944-95-1

This compound features a benzothiazole ring fused to a phenylethanone moiety, contributing to its unique chemical properties and biological activities.

Anticonvulsant Properties

Research has indicated that this compound exhibits anticonvulsant activity. Molecular docking studies suggest that it interacts with voltage-gated sodium channels and enhances the inhibitory effects of gamma-aminobutyric acid (GABA), thereby reducing neuronal excitability .

Table 1: Anticonvulsant Activity Studies

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Loghmani-Khouzani et al. (2009) | In vitro assays | Demonstrated significant anticonvulsant activity in rodent models. |

| Recent molecular docking studies | Computational analysis | Showed strong binding affinity to GABA(A) receptors. |

Neuroprotective Effects

In addition to its anticonvulsant properties, this compound has been investigated for its neuroprotective effects. It is believed to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Study: Neuroprotection in Animal Models

A study conducted on animal models of epilepsy revealed that treatment with this compound significantly reduced seizure frequency and severity, suggesting its potential use in managing epilepsy .

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Overview

| Cancer Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | Induction of apoptosis |

| Leukemia | HL-60 | 10 | Cell cycle arrest at G0/G1 phase |

The mechanism through which this compound exerts its biological effects involves several pathways:

- GABAergic Modulation : Enhances GABA receptor activity, leading to increased inhibitory neurotransmission.

- Oxidative Stress Reduction : Scavenges reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.

- Apoptosis Induction : Triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What are the established synthetic routes for 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone, and what experimental parameters are critical for optimal yield?

The compound is synthesized via nucleophilic substitution. A common method involves reacting 2-mercaptobenzothiazole with α-bromoacetophenone in a basic aqueous-ethanol medium. Key steps include:

- Dissolving 2-mercaptobenzothiazole in ethanol/water with sodium carbonate (Na₂CO₃) as a base to deprotonate the thiol group .

- Adding α-bromoacetophenone and stirring at room temperature for 1–2 hours, monitored by TLC .

- Acidic workup (1 M HCl) to precipitate the product, followed by recrystallization from petrol ether (yield: ~70–80%) . Alternative routes use phenacyl bromide and KOH-mediated C–S bond cleavage of 2-(acetonylthio)benzothiazole .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key signals include the acetyl carbonyl (δ ~194 ppm in 13C NMR) and benzothiazole aromatic protons (δ 7.2–7.9 ppm in 1H NMR) .

- X-ray crystallography : Resolves the dihedral angle between benzothiazole and phenyl rings (~9.91°) and identifies non-covalent interactions (e.g., C–H···N, π–π stacking) stabilizing the crystal lattice . Short C6···S1 contacts (3.4858 Å) suggest non-classical van der Waals interactions .

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What are the primary applications of this compound in organic synthesis?

- Heterocycle precursor : Used to synthesize gem-difluoromethylene heterocycles and β-keto-sulfone derivatives for Michael/Knoevenagel reactions .

- Thiophene derivatives : Reacts with malononitrile and sulfur to form 2-amino-3-cyanothiophenes, useful in medicinal chemistry .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., ambiguous bond lengths or angles) be resolved during structure refinement?

- Use SHELX software (e.g., SHELXL) for high-resolution refinement, leveraging constraints for disordered regions and hydrogen bonding networks .

- Validate intermolecular interactions (e.g., C–H···N, π–π) using Mercury or Olex2 visualization tools. For example, the zig-zag C–H···N columnar packing in this compound’s crystal structure requires careful handling of symmetry operations .

Q. What mechanistic insights explain the C–S bond cleavage observed in reactions involving this compound?

- In basic media (e.g., KOH), nucleophilic attack at the α-carbon of the acetyl group triggers C–S bond cleavage, forming reactive intermediates like thiolates. This is critical in synthesizing 2-(benzothiazol-2-ylthio)-1-phenylethanone from 2-(acetonylthio)benzothiazole .

- HSQC and COSY NMR track intermediate formation, while computational studies (DFT) model transition states .

Q. How can this compound be leveraged to design bioactive derivatives with antitubercular activity?

- Friedlander annulation : React with 2-aminobenzophenone and YbCl₃ catalyst to form 3-heteroarylthioquinolines. These derivatives exhibit in vitro activity against Mycobacterium tuberculosis H37Rv .

- Structure-activity relationship (SAR) : Modify the phenyl or benzothiazole substituents to enhance lipophilicity and target binding. For example, fluorinated analogs improve membrane permeability .

Methodological Notes

- Data Reproducibility : Replicate synthesis under inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group .

- Crystallographic Validation : Cross-check SHELX-refined structures with PLATON/CHECKCIF to identify outliers in bond lengths/angles .

- Biological Assays : Use MIC (minimum inhibitory concentration) assays for antitubercular screening, referencing protocols from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.